molecular formula C4H8FNO2 B2828594 DL-4-Amino-2-fluorobutyric acid CAS No. 34069-57-3; 5130-17-6

DL-4-Amino-2-fluorobutyric acid

Cat. No.: B2828594
CAS No.: 34069-57-3; 5130-17-6
M. Wt: 121.111
InChI Key: ASXBTBJGHQPOPY-UHFFFAOYSA-N
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Description

DL-4-Amino-2-fluorobutyric acid (CAS: 34069-57-3) is a fluorinated derivative of aminobutyric acid, with the molecular formula C₄H₈FNO₂ and a molecular weight of 121.11 g/mol. It features a fluorine atom at the 2-position and an amino group at the 4-position of a butyric acid backbone. Its physical properties include a high melting point (197–198°C) and moderate lipophilicity (LogP: 0.458), as reported in product databases . This compound is primarily used in biochemical research, particularly in studies involving substrate analogs or fluorinated amino acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-fluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBTBJGHQPOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-4-Amino-2-fluorobutyric acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid . Another method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, followed by alkylation with CF3-CH2-I under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

DL-4-Amino-2-fluorobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

DL-4-Amino-2-fluorobutyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of DL-4-Amino-2-fluorobutyric acid involves its interaction with GABA transporters in the brain. The compound inhibits the reuptake of GABA, leading to increased levels of this neurotransmitter in the synaptic cleft. This action can modulate neuronal activity and has potential therapeutic implications for conditions such as epilepsy and anxiety disorders .

Comparison with Similar Compounds

DL-2-Aminobutyric Acid

CAS: 2835-81-6 Molecular Formula: C₄H₉NO₂ Molecular Weight: 103.12 g/mol Key Differences:

  • Lacks the fluorine atom present in DL-4-Amino-2-fluorobutyric acid.
  • The amino group is positioned at the 2-carbon instead of the 4-carbon. Functional Impact:
  • Reduced electronegativity and metabolic stability compared to the fluorinated analog.

DL-2-Amino-4-phosphonobutyric Acid (DL-AP4)

CAS: 20263-07-4 Molecular Formula: C₄H₁₀NO₅P Molecular Weight: 183.10 g/mol Key Differences:

  • Replaces the fluorine atom with a phosphonate group (-PO₃H₂) at the 4-position.
    Functional Impact :
  • The phosphonate group mimics phosphate in biological systems, making DL-AP4 a potent antagonist of glutamate receptors.
  • Higher molecular weight and bulkier structure reduce membrane permeability compared to this compound .

DL-4-Fluorophenylglycine

CAS: Referenced under multiple synonyms (e.g., 2-(p-Fluorophenyl)glycine) Molecular Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/mol Key Differences:

  • Features a fluorinated phenyl group instead of a linear butyric acid chain.
    Functional Impact :
  • The aromatic ring enables π-π stacking interactions, enhancing binding affinity in enzyme or receptor studies.
  • Increased lipophilicity (higher LogP) compared to aliphatic fluorinated analogs like this compound .

Data Table: Comparative Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Melting Point (°C)
This compound 34069-57-3 C₄H₈FNO₂ 121.11 Fluorine, amino 197–198
DL-2-Aminobutyric acid 2835-81-6 C₄H₉NO₂ 103.12 Amino Not reported
DL-AP4 20263-07-4 C₄H₁₀NO₅P 183.10 Phosphonate, amino Not reported
DL-4-Fluorophenylglycine Variants C₈H₈FNO₂ 169.15 Fluorophenyl, amino Not reported

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for obtaining high-purity DL-4-Amino-2-fluorobutyric acid, and how can enantiomeric purity be optimized?

  • Methodological Answer :

  • Asymmetric Synthesis : Use chiral catalysts (e.g., Evans auxiliaries) or enzymatic resolution to isolate enantiomers. Fluorination can be achieved via nucleophilic substitution (e.g., KF in DMF at 80°C) .
  • Purification : Employ recrystallization in ethanol/water mixtures or preparative HPLC with a chiral column (e.g., Chiralpak® IA) to enhance enantiomeric purity. Monitor purity via polarimetry or chiral HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H and ¹⁹F NMR to verify fluorine incorporation and stereochemistry. For example, ¹⁹F NMR shifts for fluorinated amino acids typically range between -120 to -125 ppm .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular weight validation and HPLC with UV detection (λ = 254 nm) to quantify impurities. Compare retention times with fluorinated analogs like 4-fluorobenzoic acid .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound in enzyme inhibition assays be resolved?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (pH 7.4, 37°C, ionic strength) and validate compound purity via HPLC (≥95% purity required) .
  • Direct Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry, minimizing interference from impurities or solvent effects .
  • Batch Consistency : Compare multiple synthetic batches and include negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects.

Q. What experimental designs are optimal for studying the metabolic stability of this compound in cellular models?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize ¹⁴C-labeled or deuterated analogs to track metabolic fate via liquid scintillation counting or LC-MS/MS .
  • Metabolite Profiling : Use hepatocyte or microsomal incubations followed by LC-HRMS to identify phase I/II metabolites. Cross-reference with databases for fluorinated metabolites (e.g., PubChem ).

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